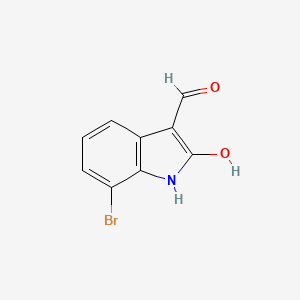
p-Guanidinomethyl benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Guanidinomethyl benzoic acid (PGMBA) is an organic compound with the molecular formula C9H10N2O2. It belongs to the class of organic compounds known as guanidinobenzoic acids, which are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid .
Synthesis Analysis
While specific synthesis methods for PGMBA were not found in the search results, it’s worth noting that benzoic acid derivatives are commonly synthesized through various chemical reactions . For instance, the selective introduction of a charged tag, 4-(guanidinomethyl)benzoic acid (Gmb), into the peptide N-terminus has been achieved by reacting the peptide with the active ester of Gmb .
Applications De Recherche Scientifique
Environmental Remediation
p-Guanidinomethyl benzoic acid derivatives, such as amino-guanidinopentanoic acid functionalized benzene dicarboxylic coated magnetic nanoparticles (Fe3O4@BDC@AGPA), have been developed for the highly efficient removal of toxic Pb(II) ions from aqueous environments. This innovative nanocomposite demonstrates significant adsorption capacities, facilitating effective lead removal and offering a promising approach for water purification and environmental remediation efforts (Alsuhybani et al., 2020).
Biochemistry and Molecular Biology
In the realm of biochemistry, studies have elucidated the complex interactions between DNA and carcinogenic compounds, highlighting the influence of benzo[a]pyrene diol epoxide chirality on DNA covalent adducts. This research sheds light on the molecular underpinnings of carcinogenesis and the critical role of stereochemistry in DNA damage, contributing to our understanding of genetic mutations and cancer development (de los Santos et al., 1992).
Pharmaceutical Development
The design of benzoic acid inhibitors targeting influenza neuraminidase, with modifications such as a cyclic substitution for the N-acetyl grouping, represents a pivotal stride in antiviral drug development. These compounds, exemplified by the transformation of 4-(N-acetylamino)-3-guanidinobenzoic acid into more potent inhibitors, underscore the potential of this compound derivatives in crafting novel therapeutic agents against influenza and other viral infections (Brouillette et al., 1999).
Analytical Chemistry
Advancements in analytical methods, such as high-performance liquid chromatography of guanidino compounds using benzoin as a pre-column fluorescent derivatization reagent, have facilitated the sensitive and rapid detection of these compounds in biological samples. This technique is instrumental in clinical diagnostics, environmental monitoring, and research, enabling the quantification of guanidino compounds with high precision and efficiency (Kai et al., 1983).
Nutritional Science and Animal Health
Research into the dietary effects of inulin and benzoic acid on post-weaning diarrhoea in pigs has provided insights into gut health and the role of diet in modulating gastrointestinal diseases. This study highlights the potential of dietary interventions in improving animal welfare and productivity, with implications for agricultural practices and animal nutrition (Halas et al., 2009).
Orientations Futures
PGMBA has shown potential applications in various fields of research and industry. Benzoic acid derivatives have great potential in the synthesis of active pharmaceutical ingredients (APIs) containing ester and carbonyl groups . Further investigation is needed to evaluate the safety and efficacy of PGMBA derivatives in clinical investigations .
Mécanisme D'action
Target of Action
The primary target of p-Guanidinomethyl benzoic acid is Complement factor B . Complement factor B is a protein that plays a crucial role in the complement system that contributes to the body’s immune response.
Mode of Action
It is known to interact with its target, complement factor b . The specific nature of this interaction and the resulting changes at the molecular level are yet to be determined.
Biochemical Pathways
It is part of the class of organic compounds known as guanidinobenzoic acids . These are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid .
Result of Action
It has been suggested that it may have antibacterial effects . More research is needed to fully understand the effects of this compound at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophobic nature of the diphenyl ring compared to the benzophenone derivatives in the compound structure can affect its activity . Bulky hydrophobic groups increase the activity . .
Analyse Biochimique
Biochemical Properties
p-Guanidinomethyl benzoic acid plays a significant role in biochemical reactions. It is used in the selective introduction of a charged tag into the peptide N-terminus . This modification can improve not only MS/MS fragmentation but also various biochemical studies of peptides and proteins
Cellular Effects
The cellular effects of this compound are not well-studied. Benzoic acid, a related compound, has been shown to have significant effects on cells. For example, it has been found to affect nitrogen utilization, urinary pH, and manure odorous compounds in pigs
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of the peptide with the active ester of the compound, prepared using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) at pH 7 .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are lacking, research on benzoic acid has shown that it can improve the average daily gain in pigs when supplemented in their diet
Metabolic Pathways
Benzoic acid derivatives, including benzoic, p-hydroxybenzoic (4-hydroxybenzoic), protocatechuic (3,4-dihydroxybenzoic), gallic (3,4,5-trihydroxybenzoic), salicylic (2-hydroxybenzoic) and chlorogenic acids, are known to be involved in various metabolic pathways .
Propriétés
IUPAC Name |
4-[(diaminomethylideneamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKIKIJKGFTAAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41651-87-0 |
Source


|
| Record name | 4-{[(diaminomethylidene)amino]methyl}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2387073.png)
![N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2387076.png)

![3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2387078.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2387083.png)
![N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2387084.png)
![{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2387086.png)


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)




